1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-5-4-9(7-13-10)8-14-6-2-1-3-11(14)15/h4-5,7H,1-3,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRUQENBDHGVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and piperidin-2-one.
Reaction Conditions: The 6-chloropyridine is first reacted with a suitable alkylating agent to introduce the methyl group at the 3-position, forming 6-chloropyridin-3-ylmethyl chloride.
Coupling Reaction: The 6-chloropyridin-3-ylmethyl chloride is then reacted with piperidin-2-one under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidin-2-one ring or the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one with related compounds:
Key Observations:
- Ring System Differences: The piperidin-2-one core (six-membered) contrasts with imidazolidin-2-one (five-membered) and azepine (seven-membered) systems. Larger rings like piperidinone may reduce ring strain compared to imidazolidinone but introduce conformational flexibility that could affect receptor binding .
- Polarity and Solubility: Imidacloprid’s urea metabolite (five-membered ring) exhibits higher polarity and lower molar mass compared to the piperidinone derivative, suggesting better water solubility .
Biological Activity
1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a chloropyridine moiety, which is believed to contribute significantly to its biological activity. The presence of the chloropyridine group enhances interactions with various biological targets, potentially influencing pharmacological effects.
The biological activity of this compound appears to be mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. For instance, it has been suggested that this compound could influence pathways related to cancer cell proliferation and apoptosis due to its structural similarities with other bioactive piperidine derivatives .
Biological Activity Spectrum
Research indicates that compounds similar to this compound exhibit a wide range of biological activities:
Anticancer Activity
In a study evaluating several piperidine derivatives, including those structurally related to this compound, significant reductions in the growth of various cancer cell lines were observed. The compounds increased the expression of pro-apoptotic genes such as p53 and Bax, indicating a potential mechanism for inducing apoptosis in cancer cells .
Neuroprotective Effects
Preliminary studies suggest that the compound may interact with neurotransmitter systems, potentially offering neuroprotective benefits. These effects are hypothesized to arise from its ability to bind with specific receptors involved in neurodegenerative processes.
In Silico Studies
Computer-aided drug design approaches have predicted that this compound could interact with multiple biological targets. Using tools like PASS (Prediction of Activity Spectra for Substances), researchers have identified possible pharmacological activities ranging from antiarrhythmic to antimicrobial properties .
Q & A
Q. What parameters are critical during scale-up from milligram to gram quantities?
- Methodological Answer :
- Heat management : Use jacketed reactors to control exotherms during chloropyridine coupling.
- Mixing efficiency : Optimize stirring rates (≥500 rpm) to prevent localized concentration gradients.
- Purification challenges : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
